Product packaging for 6-Bromo-3-fluoro-2-vinylpyridine(Cat. No.:CAS No. 1684434-01-2)

6-Bromo-3-fluoro-2-vinylpyridine

Cat. No.: B3338939
CAS No.: 1684434-01-2
M. Wt: 202.02
InChI Key: TUZDHLXHVRUPPD-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-vinylpyridine (CAS 1684434-01-2) is a high-purity, multifunctional heteroaromatic building block specifically designed for advanced research and development in medicinal chemistry and materials science. This compound features three distinct reactive sites: a bromine atom susceptible to metal-halogen exchange and cross-coupling reactions, a fluorine atom that can participate in nucleophilic aromatic substitution, and a vinyl group capable of undergoing further functionalization such as polymerization or addition reactions . This unique combination of functionalities makes it a highly valuable and versatile intermediate for constructing complex molecular architectures. Its primary research value lies in its application as a key precursor in the synthesis of pharmaceutical candidates and specialty chemicals . The vinyl group, in particular, offers a strategic handle for introducing additional complexity or for use in polymerization reactions to create novel polymeric materials. Researchers will find this compound particularly useful for exploring new chemical spaces in drug discovery programs and for developing advanced materials with specific electronic or physical properties. Proper handling is essential; this compound is harmful if swallowed and causes skin and serious eye irritation . It must be stored in an inert atmosphere in a freezer, under -20°C, to maintain its stability and purity . This product is intended for research and development purposes only and is not classified as a medicinal product or drug. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFN B3338939 6-Bromo-3-fluoro-2-vinylpyridine CAS No. 1684434-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-ethenyl-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN/c1-2-6-5(9)3-4-7(8)10-6/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZDHLXHVRUPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287063
Record name Pyridine, 6-bromo-2-ethenyl-3-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1684434-01-2
Record name Pyridine, 6-bromo-2-ethenyl-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1684434-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 6-bromo-2-ethenyl-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 3 Fluoro 2 Vinylpyridine and Its Precursors

Strategic Approaches to Regioselective Halogenation of Pyridine (B92270) Cores

The electron-deficient nature of the pyridine ring presents unique challenges for selective halogenation. nih.govacs.orgacs.org Direct electrophilic aromatic substitution often requires harsh conditions and can lead to a mixture of products. nih.govacs.orgacs.org Therefore, strategic approaches are necessary to achieve the desired regiochemistry.

Selective Bromination Protocols for Pyridine Derivatives

Achieving selective bromination of the pyridine ring is a critical step. Traditional methods often involve high temperatures and the use of elemental bromine, which can be hazardous and lack selectivity. acs.orgacs.org More contemporary approaches offer milder conditions and greater control.

One strategy involves the use of directing groups to control the position of bromination. For instance, the introduction of an amino group can direct bromination to the meta-position under electrochemical conditions, utilizing safe and inexpensive bromine salts at room temperature. acs.orgacs.orgnih.gov While this specific example targets the meta-position, the principle of using directing groups is a versatile strategy in pyridine chemistry.

Another approach is the direct bromination of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, often directing halogenation to the 2- and 4-positions. nih.gov Subsequent deoxygenation of the N-oxide provides the brominated pyridine.

Furthermore, radical bromination can offer alternative regioselectivity compared to ionic bromination. youtube.com However, radical reactions can sometimes lead to product mixtures if not carefully controlled. youtube.com The choice of brominating agent and reaction conditions is therefore crucial for achieving the desired isomer. For instance, pyridinium (B92312) bromide perbromide has been used for the selective mono-bromination of 1,4-dihydropyridines. researchgate.net

Table 1: Comparison of Selective Bromination Methods for Pyridine Derivatives

MethodReagentsKey Features
Electrochemical BrominationTetrabutylammonium bromide (TBABr), LiClO4Mild conditions, uses directing groups for regiocontrol. acs.orgacs.orgnih.gov
Bromination of N-OxidesBromine, other brominating agentsActivates the ring for electrophilic substitution, typically at the 2- and 4-positions. nih.gov
Radical Brominatione.g., N-Bromosuccinimide (NBS)Can provide different regioselectivity than ionic methods. youtube.com
Ionic BrominationBromine with a strong acidProceeds with different regioselectivity than radical chlorinations. youtube.com

Targeted Fluorination Techniques for Pyridine Ring Systems

The introduction of fluorine into a pyridine ring is a valuable transformation in medicinal chemistry. researchgate.netnih.gov However, direct fluorination can be challenging due to the high reactivity of fluorinating agents.

A significant advancement in this area is the use of silver(II) fluoride (B91410) (AgF2) for the site-selective fluorination of pyridines and diazines. researchgate.netnih.gov This method allows for the direct C-H fluorination at the position alpha to the nitrogen atom under ambient conditions. researchgate.net The resulting 2-fluoropyridines can then undergo nucleophilic aromatic substitution (SNAr) to introduce a variety of functional groups. researchgate.netnih.gov

For 3-substituted pyridines, fluorination with AgF2 often occurs with high selectivity at the 2-position. nih.govacs.org However, the regioselectivity can be influenced by the nature of the substituents present on the ring. nih.govacs.org For instance, in 3,5-disubstituted pyridines, the selectivity of fluorination can vary, although benzyloxy-substituted pyridines have shown a high preference for fluorination adjacent to the ether group. nih.govacs.org

Another strategy for selective fluorination involves the use of Zincke imine intermediates. nih.gov This approach allows for the C3-selective fluorination of a wide range of pyridines, including those found in pharmaceutical compounds. nih.gov

A novel synthesis of 3-fluoropyridine-2-methanol utilizes an improved Balz-Schiemann reaction, starting from aminopyridine compounds that are brominated and then fluorinated. google.com This method is presented as being suitable for industrial applications due to its scientific design and reliable execution. google.com

Table 2: Selected Fluorination Methods for Pyridine Rings

MethodReagentKey Features
Direct C-H FluorinationSilver(II) fluoride (AgF2)Site-selective fluorination at the position alpha to nitrogen under mild conditions. researchgate.netnih.gov
Fluorination via Zincke IminesElectrophilic fluorinating agentsC3-selective fluorination of a broad range of pyridines. nih.gov
Modified Balz-Schiemann ReactionAnhydrous hydrogen fluoride, Sodium NitriteUsed for the synthesis of 3-fluoropyridine (B146971) derivatives from aminopyridines. google.com

Sequential Halogenation Strategies for Polyhalogenated Pyridines

The synthesis of polyhalogenated pyridines often relies on sequential halogenation steps. The regiochemical outcome of each step is influenced by the directing effects of the halogens already present on the ring.

For example, the bromination of 3-bromopyridine (B30812) at 500°C in the presence of a contact substance like pumice can yield 3,6-dibromopyridine and 2,3,6-tribromopyridine. google.com Similarly, starting with 3,5-dibromopyridine (B18299) under the same conditions can produce 2,3,5-tribromopyridine (B189629) and 2,3,5,6-tetrabromopyridine. google.com This demonstrates that the position of subsequent halogenation is directed by the existing bromine atoms.

The synthesis of 2-bromo-6-fluoropyridine (B132718) can be achieved from 2,6-dibromopyridine (B144722) by reaction with potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6, at elevated temperatures. chemicalbook.com This nucleophilic aromatic substitution of one bromine atom is a key strategy for introducing fluorine into a pre-brominated pyridine ring.

Methodologies for Installing the Vinyl Moiety on Pyridine Rings

Once the desired halogenation pattern is established on the pyridine core, the next crucial step is the introduction of the vinyl group.

Direct Vinylations via Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, including the installation of a vinyl group. While the search results did not provide specific examples of direct vinylation on a 6-bromo-3-fluoropyridine substrate, the principles of reactions like the Stille, Suzuki, or Heck couplings are widely applicable in pyridine chemistry. These reactions would typically involve the coupling of the brominated pyridine with a vinyl-containing organometallic reagent (e.g., vinyltributyltin in a Stille coupling or a vinylboronic acid derivative in a Suzuki coupling).

Olefination Reactions: Wittig-type and Related Transformations

The Wittig reaction and its variations are classic and highly effective methods for converting aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com This methodology can be applied to the synthesis of vinylpyridines.

A general approach involves the preparation of a pyridyl aldehyde, which can then be subjected to a Wittig reaction. The synthesis of the necessary pyridyl aldehyde precursor can be achieved through various methods, such as the oxidation of a corresponding hydroxymethylpyridine or the formylation of a lithiated pyridine derivative.

A specific strategy for the 4-selective alkylation of pyridines utilizes a Wittig olefination of dearomatized pyridylphosphonium ylides. nih.gov This approach involves the activation of the pyridine N-atom, followed by the formation of a phosphonium (B103445) ylide that reacts with an aldehyde. nih.gov While this example focuses on alkylation, the underlying principle of using a Wittig-type reaction on an activated pyridine system is relevant to the synthesis of vinylpyridines. The key would be to use formaldehyde (B43269) or a suitable equivalent in the Wittig step to introduce the vinyl group.

The Wittig reaction itself involves the reaction of a phosphonium ylide, generated by treating a phosphonium salt with a strong base, with a carbonyl compound. masterorganicchemistry.comyoutube.com The reaction proceeds through a four-membered oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The choice of base and reaction conditions can influence the stereoselectivity of the resulting alkene. organic-chemistry.org

Dehydration Routes from Pyridine-substituted Hydroxyethyl Precursors

A well-established method for the synthesis of 2-vinylpyridines involves the dehydration of a corresponding pyridine-2-ylethanol precursor. numberanalytics.comuni.lu For the target molecule, 6-bromo-3-fluoro-2-vinylpyridine, this strategy commences with the synthesis of 1-(6-bromo-3-fluoropyridin-2-yl)ethan-1-ol (B12851773). While direct synthesis of this specific alcohol is not prominently documented, a logical and standard approach involves the reduction of the corresponding ketone, 1-(6-bromo-3-fluoropyridin-2-yl)ethanone, which is a known compound. synquestlabs.com

The reduction of the ketone to the secondary alcohol can be readily achieved using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a standard choice for this transformation due to its mildness and selectivity for ketones over other functional groups. chemicalbook.com

Once the 1-(6-bromo-3-fluoropyridin-2-yl)ethan-1-ol precursor is obtained, the subsequent step is the elimination of water (dehydration) to form the vinyl group. This is typically accomplished under acidic conditions or by heating with a dehydrating agent such as phosphorus pentoxide or concentrated sulfuric acid. The general industrial synthesis of 2-vinylpyridine (B74390), for instance, involves the dehydration of 2-(2-pyridyl)ethanol. numberanalytics.com This established precedent supports its application for more complex substituted pyridines.

Table 1: Proposed Dehydration Route

Step Precursor Reagents & Conditions Product
1 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone NaBH₄, Methanol, Room Temp. 1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol

Convergent and Divergent Synthetic Routes Towards this compound

The synthesis of this compound can be approached through various convergent and divergent pathways, primarily involving the construction of the vinyl group onto a pre-functionalized pyridine ring.

Synthetic Pathways Initiating from Bromo-Fluoropyridine Intermediates

A highly effective and convergent route to this compound starts from a readily available bromo-fluoropyridine intermediate, specifically 6-bromo-3-fluoropicolinaldehyde (also known as 6-bromo-3-fluoro-2-pyridinecarboxaldehyde). chemicalbook.comsigmaaldrich.com This aldehyde serves as a direct precursor for the installation of the vinyl group via olefination reactions.

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.orgnumberanalytics.com In this context, 6-bromo-3-fluoropicolinaldehyde would be reacted with a phosphorus ylide, specifically a methylidene ylide such as methylidenetriphenylphosphorane (Ph₃P=CH₂). This ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) salt (e.g., methyltriphenylphosphonium bromide) with a strong base like butyllithium (B86547) (BuLi) or sodium hydride (NaH). numberanalytics.comlibretexts.org The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the desired vinyl group and triphenylphosphine oxide as a byproduct. masterorganicchemistry.com This method offers excellent regiochemical control, ensuring the double bond is formed precisely at the 2-position.

Table 2: Wittig Olefination of 6-Bromo-3-fluoropicolinaldehyde

Reactant 1 Reactant 2 (Generated in situ) Base/Solvent Product

An alternative, though potentially less direct, starting point is 2-bromo-3-fluoro-6-picoline, whose synthesis has been described in patent literature. google.com The transformation of the methyl group of the picoline into a vinyl group would require a multi-step sequence, for example, radical bromination followed by elimination, making the aldehyde route more efficient.

Functionalization Strategies Applied to Vinylpyridine Frameworks

Divergent strategies involve the functionalization of a simpler, pre-existing vinylpyridine framework. However, introducing bromo and fluoro substituents onto a vinylpyridine molecule presents significant regioselectivity challenges. Electrophilic aromatic substitution on the pyridine ring is complicated by the deactivating nature of the nitrogen atom and the presence of the reactive vinyl group.

Nonetheless, the vinyl group itself is amenable to various transformations. For instance, photocatalyzed additions of radicals from hydrogen donors like ethers, alkanes, and amides to the double bond of vinylpyridines have been reported to produce alkylpyridines. zenodo.org Similarly, photoredox-catalyzed reductive coupling reactions can link vinylpyridines to aldehydes and imines. nih.gov While these methods functionalize the vinyl substituent rather than the pyridine ring, they highlight the reactivity of the vinylpyridine system. A more plausible divergent approach would involve starting with a pre-functionalized vinylpyridine, such as 3-fluoro-2-vinylpyridine, and then introducing the bromine atom at the 6-position, though controlling the regioselectivity of such a halogenation would be critical.

Advanced Catalytic and Electrochemical Approaches in Pyridine Synthesis

Modern synthetic chemistry offers powerful catalytic tools for the construction and functionalization of complex heterocyclic systems like the one found in this compound.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Formation

Transition metal catalysis is instrumental in the de novo synthesis of polysubstituted pyridine rings and their subsequent functionalization. acs.orgresearchgate.net Methods like transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles provide a convergent route to the pyridine core. rsc.org While perhaps not the most direct route to the target molecule, these methods are powerful for creating highly substituted pyridine backbones that can then be further elaborated.

More relevant to the precursors of this compound are transition-metal-catalyzed C-H functionalization reactions. pkusz.edu.cn These reactions allow for the direct introduction of alkyl, aryl, or alkenyl groups onto a pyridine ring, often with high regioselectivity. For example, palladium-catalyzed reactions can be used to functionalize specific positions of the pyridine ring, providing access to key intermediates that might otherwise be difficult to synthesize. pkusz.edu.cn These advanced methods represent the forefront of pyridine synthesis, enabling the construction of complex substitution patterns required for molecules like this compound.

Photoredox Catalysis in Vinylpyridine Synthesis

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for a wide range of organic transformations, including those involving vinylpyridines. sigmaaldrich.com This approach utilizes light-absorbing catalysts to facilitate single-electron transfer (SET) processes, generating reactive radical intermediates under gentle conditions. nih.govsigmaaldrich.com

In the context of vinylpyridine synthesis, photoredox catalysis can be employed in several ways. It can facilitate the coupling of vinyl-containing fragments or the direct vinylation of radical precursors. For instance, photoredox-catalyzed reactions of 4-alkyl-dihydropyridines with vinylbenziodoxolones have been shown to produce vinylated products with high efficiency. Furthermore, photoredox catalysis enables the functionalization of the vinyl group itself. The photocatalyzed addition of various radicals to vinylpyridines is a known method for producing functionalized alkylpyridines. zenodo.org This approach, which avoids harsh reagents and high temperatures, is particularly valuable for complex and sensitive substrates, offering a modern alternative for the synthesis and manipulation of molecules in the vinylpyridine class.

Table 3: Mentioned Chemical Compounds

Compound Name
1-(6-bromo-3-fluoropyridin-2-yl)ethan-1-ol
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone
1-(6-bromopyridin-3-yl)ethanol
2-bromo-3-fluoro-6-picoline
2-vinylpyridine
3-fluoro-2-vinylpyridine
This compound
6-bromo-3-fluoropicolinaldehyde
Butyllithium
Ethanol
Methanol
Methylidenetriphenylphosphorane
Methyltriphenylphosphonium bromide
Phosphorus pentoxide
Sodium borohydride
Sodium hydride
Sulfuric acid

Electrochemical Synthesis Protocols for Halogenated Pyridines

The electrochemical synthesis of halogenated pyridines represents a modern and sustainable approach to the preparation of these valuable intermediates. This method offers several advantages over traditional chemical routes, including the avoidance of harsh and toxic reagents, improved selectivity, and milder reaction conditions. researchgate.netnih.gov Electrochemical methods rely on the direct transfer of electrons at an electrode surface to initiate halogenation reactions, often with high efficiency and atom economy. nih.gov

Electrochemical approaches can be broadly categorized into direct and indirect (or mediated) electrolysis. In direct electrolysis, the pyridine substrate is directly oxidized or reduced at the electrode to form a reactive intermediate that then reacts with a halogen source. In indirect electrolysis, a mediator is electrochemically generated in situ, and this mediator then reacts with the substrate in a subsequent chemical step. rsc.org

A notable advancement in this field is the electrochemical oxidative halogenation of heteroaromatic compounds, including pyridine derivatives. nih.gov Researchers have developed metal-catalyst- and exogenous-oxidant-free conditions for these transformations. nih.gov For instance, the electro-oxidative chlorination and bromination of imidazo[1,2-a]pyridines have been successfully achieved using sodium chloride or sodium bromide as the halogen source. researchgate.net These reactions proceed efficiently in an undivided cell, highlighting the operational simplicity of the setup. researchgate.net

The mechanism of halogen-mediated electrochemical synthesis generally involves the anodic oxidation of halide anions (X⁻) to generate active halogenating species. rsc.org These species can be elemental halogens (X₂), halogen cations (X⁺), or halogen radicals (X•), which then react with the organic substrate. rsc.org

For the synthesis of fluorinated pyridines, electrochemical fluorination provides a useful, albeit sometimes low-yielding, route. rsc.org The process typically involves the electrolysis of a solution of the pyridine derivative in anhydrous hydrogen fluoride or using a fluoride salt as the fluorine source. rsc.orgnih.gov For example, the electrochemical fluorination of various alkyl-substituted pyridines has been shown to yield the corresponding perfluoro-(N-fluoroalkylpiperidines). rsc.org More recently, methods using Selectfluor as a fluorine source in the presence of a nitrate (B79036) additive have been developed for the C(sp³)–H fluorination of various organic molecules, a technology that could potentially be adapted for pyridine derivatives. nih.govnih.gov

While direct electrochemical vinylation of pyridines is less commonly reported, electrochemical methods have been explored for various C-H functionalizations of pyridines, which could conceptually be extended to vinylation. youtube.com

The following tables summarize key findings from the literature on the electrochemical halogenation of pyridine-related structures.

Table 1: Electrochemical Bromination of Imidazo[1,2-a]pyridines and Related Heteroarenes This table presents data on the electrochemical bromination of various substituted imidazo[1,2-a]pyridines and other heterocycles, demonstrating the scope and efficiency of this method.

Substrate Halogen Source Electrolyte/Solvent Anode/Cathode Conditions Product Yield (%)
2-Phenylimidazo[1,2-a]pyridine NaBr CH₃CN/H₂O Carbon Rod/Platinum Plate Constant Current 3-Bromo-2-phenylimidazo[1,2-a]pyridine 95
2-(p-Tolyl)imidazo[1,2-a]pyridine NaBr CH₃CN/H₂O Carbon Rod/Platinum Plate Constant Current 3-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine 92
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine NaBr CH₃CN/H₂O Carbon Rod/Platinum Plate Constant Current 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine 94
Imidazo[2,1-b]thiazole NaBr CH₃CN/H₂O Carbon Rod/Platinum Plate Constant Current 6-Bromoimidazo[2,1-b]thiazole 88

Data sourced from Lei, et al. (2019). researchgate.netnih.gov

Table 2: Electrochemical Fluorination of Alkyl-Substituted Pyridines This table shows the yields of perfluoro-(N-fluoroalkylpiperidines) obtained from the electrochemical fluorination of various alkylpyridines.

Substrate Product Yield (%)
Pyridine Perfluoro-(N-fluoropiperidine) 8
2-Methylpyridine Perfluoro-(N-fluoro-2-methylpiperidine) 13
3-Methylpyridine Perfluoro-(N-fluoro-3-methylpiperidine) 2
2,6-Dimethylpyridine Perfluoro-(N-fluoro-2,6-dimethylpiperidine) 26
2,4,6-Trimethylpyridine Perfluoro-(N-fluoro-2,4,6-trimethylpiperidine) 10

Data sourced from a study on the electrochemical fluorination of alkyl-substituted pyridines. rsc.org

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
Pyridine
Imidazo[1,2-a]pyridine
Sodium Chloride
Sodium Bromide
Hydrogen Fluoride
Selectfluor
Perfluoro-(N-fluoroalkylpiperidine)
2-Phenylimidazo[1,2-a]pyridine
3-Bromo-2-phenylimidazo[1,2-a]pyridine
2-(p-Tolyl)imidazo[1,2-a]pyridine
3-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Imidazo[2,1-b]thiazole
6-Bromoimidazo[2,1-b]thiazole
2-Methylpyridine
Perfluoro-(N-fluoro-2-methylpiperidine)
3-Methylpyridine
Perfluoro-(N-fluoro-3-methylpiperidine)
2,6-Dimethylpyridine
Perfluoro-(N-fluoro-2,6-dimethylpiperidine)
2,4,6-Trimethylpyridine

Reactivity and Transformational Chemistry of 6 Bromo 3 Fluoro 2 Vinylpyridine

Reactivity Patterns of the Pyridine (B92270) Ring System

The reactivity of the pyridine ring in 6-Bromo-3-fluoro-2-vinylpyridine is significantly influenced by the interplay of the electron-withdrawing effects of the nitrogen atom and the halogen substituents, as well as the presence of the vinyl group. The nitrogen atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at the α (2- and 6-) and γ (4-) positions. The fluorine and bromine atoms further enhance this electrophilicity, creating a complex reactivity landscape.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated pyridines. nih.gov The rate and regioselectivity of these reactions are governed by the nature of the halogen, the nucleophile, and the electronic environment of the pyridine ring. In dihalogenated pyridines, the relative lability of the halogens often allows for selective displacement.

The fluorine atom at the 3-position of this compound is generally less susceptible to nucleophilic attack compared to halogens at the 2- or 4-positions. This is due to the weaker activation by the ring nitrogen at the meta-position. However, the presence of the electron-withdrawing bromine and vinyl groups can influence its reactivity. In related fluorinated pyridines, displacement of a fluorine atom often requires harsh reaction conditions or the presence of a strong nucleophile. For instance, the SNAr of 2-fluoropyridines is a common strategy for introducing various substituents. nih.gov

The bromine atom at the 6-position is activated by the ring nitrogen, making it a prime site for nucleophilic aromatic substitution. This position is electronically favored for attack by nucleophiles. The displacement of bromine can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functionalities. The vinyl group at the 2-position can sterically hinder the approach of bulky nucleophiles to the 6-position, potentially influencing the reaction kinetics.

The differential reactivity of the fluorine and bromine substituents allows for orthogonal, or sequential, functionalization of the pyridine ring. The greater lability of the bromine atom at the activated 6-position enables its selective replacement while leaving the fluorine at the 3-position intact. This stepwise approach is highly valuable for the synthesis of complex, polysubstituted pyridine derivatives. This strategy allows for the introduction of one functional group via bromine displacement, followed by a subsequent transformation at the fluorine position under different reaction conditions, or vice versa if specific catalysts or reagents are employed to enhance fluorine's lability.

Electrophilic Aromatic Substitution Considerations

The pyridine ring is inherently electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution. lumenlearning.commasterorganicchemistry.comlibretexts.org The presence of two electron-withdrawing halogen atoms in this compound further deactivates the ring, making electrophilic attack even more challenging. Reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation typically require harsh conditions and often result in low yields. masterorganicchemistry.comlibretexts.org If substitution were to occur, it would be directed to the positions least deactivated by the nitrogen and halogen atoms, which is typically the β-position (C-5). However, direct electrophilic substitution on this substrate is not a common or efficient method for its functionalization.

Reactivity of the Vinyl Group in this compound

Investigations into Polymerization and Oligomerization Behaviors

The polymerization and oligomerization of vinylpyridines are influenced by factors such as the counterion and solvent. In the case of 2-vinylpyridine (B74390), its oligomers have been synthesized by reacting it with alkali salts of 2-ethylpyridine (B127773) in tetrahydrofuran (B95107) (THF), followed by termination with methyl iodide. researchgate.net When lithium or sodium are used as counterions, the resulting oligomers exhibit a high degree of isotacticity (over 95%). researchgate.net However, with potassium or larger counterions, the dimerization process is not stereoselective. researchgate.net

The electrical conductivity of solutions containing living polymers of 2-vinylpyridine in THF is notably lower than that of living polymers derived from 4-vinylpyridine (B31050) and styrene. researchgate.net This difference is attributed to the potential interaction between the sodium counterion and the nitrogen atom of the pyridine ring in the 2-vinylpyridine monomer. researchgate.net

Electropolymerization of 2-vinylpyridine can be used to form coatings. Optimal conditions for this process include a monomer concentration of 0.25 M, 15 vol% methanol (B129727), and a pH of 5.0 at 20°C. researchgate.net Higher monomer concentrations can lead to soft and tacky coatings, while lower concentrations may result in thin, non-uniform films. researchgate.net Methanol concentrations between 15 and 25 vol% are necessary for producing uniform and thick films. researchgate.net

C-H Activation of the Vinyl Moiety

The activation of C-H bonds in the vinyl group of polar vinyl olefins has been demonstrated using pentaruthenium carbonyl clusters. The complex Ru₅(μ₅-C)(CO)₁₅ can activate C-H bonds in the vinyl group of methyl acrylate (B77674) and vinyl acetate (B1210297). nih.gov The specific site of C-H activation depends on the substituent on the olefin. nih.gov For methyl acrylate, activation occurs at the β-carbon of the vinyl group, whereas for vinyl acetate, it occurs exclusively at the α-carbon. nih.gov

The resulting complexes can undergo further reactions. For instance, the product from methyl acrylate can react with ethylene (B1197577) to form new ruthenium complexes containing substituted η³-allyl ligands, which are formed by coupling ethylene to the activated β-carbon. nih.gov Similarly, the product from vinyl acetate reacts with ethylene to yield complexes with substituted η³-allyl ligands, arising from the coupling of ethylene to the activated α-carbon of the vinyl acetyl ligand. nih.gov

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely used in the production of pharmaceuticals, agrochemicals, and materials. researchgate.net

Palladium complexes are effective catalysts for the cross-coupling of aryl halides, though the reaction can be challenging due to the low reactivity of the starting materials. researchgate.net The efficiency of these reactions is influenced by the choice of catalyst, ligands, and reaction conditions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting organoboron compounds with organic halides or triflates, catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.org This reaction is noted for its tolerance of a wide range of functional groups and its use of relatively non-toxic and stable boronic acids. libretexts.org

The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, and ligands is crucial for catalytic activity. organic-chemistry.org For instance, the combination of Pd₂(dba)₃ with P(t-Bu)₃ is effective for coupling arylboronic acids with various aryl and vinyl halides, including chlorides, often at room temperature. organic-chemistry.org

Recent advancements have focused on developing more robust and efficient catalyst systems, including palladacycles, which offer thermal stability and are less sensitive to air and water. libretexts.orgmdpi.com The Suzuki-Miyaura reaction has been successfully applied to the synthesis of various substituted pyridines. beilstein-journals.org For example, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has been studied to understand the sequence of coupling. beilstein-journals.org

The reaction conditions, including the base and solvent, play a significant role. In the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, good yields were achieved using 5 mol % Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane. mdpi.com

A study on the Suzuki-Miyaura cross-coupling of 2-bromo-3-methyl-2-cyclopenten-1-one (B1598302) with potassium alkyltrifluoroborates found that PdCl₂(dppf)·CH₂Cl₂ with Cs₂CO₃ in aqueous toluene (B28343) at 80°C provided good yields of the desired products. nih.gov

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst System Substrates Base Solvent Temperature Yield
Pd₂(dba)₃ / P(t-Bu)₃ Arylboronic acids and aryl/vinyl halides Various Various Room Temp. High
Pd(OAc)₂ / PCy₃ Arylboronic acids and aryl/vinyl triflates Various Various N/A High
Pd(PPh₃)₄ 5-(4-bromophenyl)-4,6-dichloropyrimidine and arylboronic acids K₃PO₄ 1,4-Dioxane 70-80°C Good

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is valued for its mild conditions, often proceeding at room temperature with a mild base like an amine, which can also serve as the solvent. wikipedia.org

A two-step procedure has been developed to synthesize 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from 5- and 6-bromo-3-fluoro-2-cyanopyridines using a Sonogashira coupling as the initial step. soton.ac.uk This process is compatible with a variety of functional groups, including free alcohols and amines. soton.ac.uk For instance, the Sonogashira coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile with various terminal alkynes proceeds in high yields. soton.ac.uk

Table 2: Sonogashira Coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile with Alkynes

Alkyne Product Yield (%)
Unfunctionalized Alkynes 6-alkynyl-3-fluoro-2-cyanopyridines 85-93%

The Stille reaction is another palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic electrophile, typically an sp²-hybridized halide like a vinyl or aryl halide. wikipedia.org The reaction is versatile, and the organostannanes used are generally stable to air and moisture. wikipedia.org However, a significant drawback is the high toxicity of the tin reagents. libretexts.orgwikipedia.org

Vinyl halides are common coupling partners in the Stille reaction. wikipedia.org Generally, vinyl iodides and bromides are used, as vinyl chlorides are often not reactive enough for oxidative addition to the palladium(0) catalyst. wikipedia.org Iodides tend to react faster and under milder conditions than bromides. wikipedia.org

A variation of the Stille reaction is the Stille-carbonylative cross-coupling, which introduces a carbonyl group between the two coupling partners to form ketones. wikipedia.org Another adaptation is the Stille-Kelly coupling, which involves an intramolecular coupling of aryl halides. wikipedia.org

Palladium-Catalyzed Coupling Reactions for Vinyl and Halogenated Pyridines

Heck Coupling and its Regioselectivity

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. organic-chemistry.org It typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.org While specific studies on the Heck coupling of this compound are not extensively detailed in the provided results, the reactivity of similar vinylpyridine systems suggests that the reaction would proceed at the vinyl group. The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. In the case of 2-vinylpyridines, the coupling generally occurs at the β-position of the vinyl group, leading to the trans-substituted product, a characteristic outcome of the Heck reaction. organic-chemistry.org The presence of the pyridine nitrogen can influence the catalytic cycle by coordinating to the palladium center, potentially affecting reaction rates and selectivity. The fluorine and bromine substituents on the pyridine ring would further modulate the electronic properties of the substrate, though the primary site of reaction is expected to be the vinyl moiety.

Other Transition Metal-Catalyzed Coupling Transformations (e.g., Cu, Fe, Rh, Ir, Ru)

Beyond palladium, a variety of other transition metals are effective catalysts for cross-coupling reactions involving pyridine derivatives, including those with vinyl and halo functionalities.

Copper (Cu): Copper-catalyzed cross-coupling reactions have a long history and are particularly useful for forming C-N and C-C bonds. rsc.orgnih.gov For substrates like this compound, copper catalysis could be employed for coupling reactions at the C-Br bond. Copper-catalyzed methods, such as the Chan-Lam-Evans coupling, can form C-O bonds by reacting boronic acids with alcohols or, in this case, potentially the pyridine nitrogen. organic-chemistry.org Additionally, copper catalysts are effective for Sonogashira-type couplings of bromoalkynes and for the coupling of organoboranes with aryl bromides, suggesting their utility in transforming the bromo-substituted pyridine ring. rsc.orgmdpi.com

Iron (Fe): Iron catalysis is an attractive, cost-effective, and less toxic alternative for cross-coupling reactions. While specific examples with this compound are scarce, iron catalysts have been shown to mediate the coupling of Grignard reagents to nitrosoarenes, which are formed from nitroarenes. nih.gov This hints at the potential for iron to catalyze transformations at the pyridine ring, possibly involving reductive coupling processes.

Rhodium (Rh): Rhodium catalysts are well-known for their ability to activate C-H bonds. researchgate.netrsc.org In the context of 2-vinylpyridines, rhodium(I) complexes catalyze the regioselective β-alkylation with alkenes, demonstrating the functionalization of the vinylic C-H bond. rsc.orgrsc.org Rhodium(III) catalysts have also been used for the olefination of isoquinolones, a related heterocyclic system. nih.gov These precedents suggest that rhodium catalysis could be a powerful tool for modifying the vinyl group of this compound.

Iridium (Ir): Iridium catalysts are particularly notable for their role in C-H activation and borylation reactions. acs.orgrsc.org This method allows for the direct functionalization of the pyridine ring. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, allowing for the introduction of a boronic ester group at less hindered positions. acs.org For a substituted pyridine, this could offer a pathway to functionalize C-H bonds that are otherwise difficult to access. The nitrogen atom of the pyridine can act as a directing group, but its coordination to the metal can also inhibit catalysis. acs.orgrsc.org

Ruthenium (Ru): Ruthenium catalysts have shown versatility in various transformations, including olefination and C-H functionalization. nih.govrsc.orgrsc.orgacs.org Ruthenium(II) has been used to catalyze the direct oxidative olefination of imidazo[1,2-a]pyridines, producing C-3 coupling products with high regioselectivity. rsc.org Furthermore, ruthenium catalysts can mediate the β-selective alkylation of vinylpyridines with aldehydes and ketones. nih.gov This suggests that ruthenium-catalyzed reactions could selectively target the vinyl group of this compound for alkylation or olefination.

Table 1: Summary of Transition Metal-Catalyzed Transformations Relevant to Pyridine Derivatives

Metal Transformation Type Potential Application for this compound
Cu Cross-coupling (e.g., Suzuki, Chan-Lam) Functionalization at the C-Br bond, C-O bond formation. rsc.orgorganic-chemistry.org
Fe Reductive Coupling Potential for transformations at the pyridine ring. nih.gov
Rh C-H Activation, Alkylation Functionalization of the vinylic C-H bond. researchgate.netrsc.orgrsc.org
Ir C-H Borylation, C-H Activation Direct functionalization of C-H bonds on the pyridine ring. acs.orgrsc.orgacs.org
Ru Olefination, Alkylation Selective functionalization of the vinyl group. rsc.orgrsc.orgnih.gov

Rational Design of Ligands in Catalytic Systems

The rational design of ligands is crucial for controlling the reactivity and selectivity of transition metal-catalyzed reactions. nih.govescholarship.orgsnu.ac.kracs.org The ligand sphere around the metal center directly influences the catalyst's electronic and steric properties, which in turn dictates the outcome of the reaction.

For pyridine-containing substrates, ligand design must account for the coordinating nature of the pyridine nitrogen. A significant challenge is to prevent substrate inhibition, where the pyridine binds too strongly to the metal center and deactivates the catalyst. rsc.org Ligands can be designed to modulate the metal's affinity for the substrate and to create a specific steric environment that favors a particular reaction pathway.

Recent advancements have focused on creating modular and tunable chiral pyridine units (CPUs) for asymmetric catalysis. nih.gov These ligands often feature rigid, three-dimensional frameworks that minimize steric hindrance near the metal center while allowing for fine-tuning of the peripheral environment. nih.gov This "double-layer control" concept helps to achieve both high reactivity and high stereoselectivity. nih.gov For reactions involving this compound, rationally designed ligands could be employed to control regioselectivity in C-H functionalization or to induce enantioselectivity in reactions at the vinyl group. For instance, in ruthenium-based catalysis, modifications to the ligand framework can significantly impact the thermodynamics and kinetics of the process. rsc.org

Control of Regioselectivity and Stereoselectivity in Synthetic Transformations

Controlling regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the product) is a central goal in organic synthesis. For a molecule like this compound with multiple potential reaction sites (the C-Br bond, various C-H bonds on the ring, and the vinyl group), achieving such control is paramount.

The choice of catalyst and ligand is the primary tool for directing these outcomes. For example, iridium-catalyzed borylation of substituted pyridines often shows sterically governed regioselectivity, favoring reaction at the most accessible C-H bond. acs.org In contrast, rhodium-catalyzed alkylations of 2-vinylpyridines are highly regioselective for the β-position of the vinyl group. nih.gov

Mechanistic Insights into Regioselective Pathways

Understanding the reaction mechanism is key to controlling regioselectivity. In transition metal-catalyzed C-H functionalization of pyridines, the initial coordination of the pyridine nitrogen to the metal center is often a crucial step. acs.orgbeilstein-journals.org This coordination can direct the catalyst to activate a nearby C-H bond (ortho-metalation). However, alternative pathways exist. For instance, a Lewis acidic ancillary ligand on the metal can bind the pyridine nitrogen, directing the metal to a different C-H bond than would be expected from direct metal-nitrogen coordination. acs.org

In other cases, regioselectivity is determined by the inherent electronic properties of the substrate or by steric hindrance. For example, in the functionalization of pyridines via phosphonium (B103445) salts, phosphorus addition is highly regioselective for the 4-position, a result attributed to favorable orbital interactions. acs.org In on-surface polymerization studies, regioselectivity has been shown to evolve with temperature, shifting from a kinetically favored product at lower temperatures to a thermodynamically more stable one at higher temperatures. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to understand the energetic differences between various reaction pathways and to predict the most likely outcome. mdpi.comresearchgate.net

Development of Enantioselective and Diastereoselective Methodologies

The development of methods to control stereochemistry is critical for the synthesis of chiral molecules, which are of great importance in pharmaceuticals and materials science.

Enantioselective methodologies aim to produce one enantiomer of a chiral product in excess over the other. This is typically achieved using a chiral catalyst, which creates a chiral environment for the reaction. While specific enantioselective methods for this compound are not detailed in the search results, general strategies for related systems are well-established. For example, the enantioselective hydrogenation of N-heteroaromatic compounds, including pyridines, can be achieved using chiral iridium or rhodium catalysts. rsc.org The development of new chiral ligands, such as those with tunable spirocyclic frameworks, has enabled highly enantioselective nickel- and iridium-catalyzed reactions on pyridine-derived substrates. nih.gov Photocatalysis has also emerged as a powerful tool for enantioselective transformations, such as the synthesis of chiral γ-lactams from dienes. acs.org

Diastereoselective methodologies are used when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. The control of diastereoselectivity often relies on the steric and electronic influence of the existing stereocenters or the use of chiral auxiliaries. youtube.com For instance, in rhodium-catalyzed [2+2+2] cycloaddition reactions, the diastereoselectivity can be dependent on both the catalyst and the substrate. mdpi.com The synthesis of silicon-stereogenic silanes represents a field where diastereoselective reactions are crucial. ylandais-chemistry.info

Derivatization and Advanced Functionalization of 6 Bromo 3 Fluoro 2 Vinylpyridine

Synthesis of Complex Pyridine-Containing Architectures

The presence of a bromine atom at the 6-position of 6-bromo-3-fluoro-2-vinylpyridine makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents and the construction of intricate molecular frameworks. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the bromo-pyridinyl moiety is well-established, and analogous transformations can be confidently predicted.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings are particularly relevant. nrochemistry.comorganic-chemistry.orgorganic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with various boronic acids or their esters to form biaryl or vinyl-aryl structures. nih.govresearchgate.netnih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. nih.govnih.gov This approach would enable the synthesis of complex molecules where the pyridine (B92270) core is connected to other aromatic or heteroaromatic systems.

Heck Coupling: The Heck reaction would allow for the arylation or vinylation of the vinyl group of this compound. organic-chemistry.orgnih.govyoutube.comwikipedia.org Alternatively, the bromo position could react with various alkenes. This provides a direct method for extending the carbon framework and introducing additional functional groups.

Sonogashira Coupling: The Sonogashira reaction would enable the introduction of alkyne moieties by coupling the bromo-position with terminal alkynes. nrochemistry.comwikipedia.orglibretexts.orgrsc.org This is a valuable strategy for creating rigid, linear extensions to the pyridine core, which are often sought after in materials science and medicinal chemistry.

Stille Coupling: The Stille reaction, utilizing organotin reagents, offers another versatile method for introducing a wide range of organic groups at the bromine-substituted position. organic-chemistry.orgwikipedia.orglibretexts.org

The general conditions for these cross-coupling reactions on similar bromo-pyridine substrates are summarized in the table below.

Coupling Reaction Catalyst Ligand (if applicable) Base Solvent Reactant Reference
Suzuki-MiyauraPd(PPh₃)₄, Pd(OAc)₂PPh₃K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene (B28343)Arylboronic acids nih.govnih.gov
HeckPd(OAc)₂PPh₃, NHCsK₂CO₃, Et₃NDMF, WaterAlkenes organic-chemistry.orgnih.gov
SonogashiraPd(PPh₃)₂Cl₂, CuIPPh₃DiisopropylamineTHFTerminal alkynes nrochemistry.com
StillePd(PPh₃)₄PPh₃-THFOrganostannanes organic-chemistry.orgwikipedia.org

Construction of Fused Heterocyclic Systems Utilizing this compound as a Precursor

The vinyl group in this compound is a key functional handle for the construction of fused heterocyclic systems. Through various cyclization strategies, this precursor can be transformed into more complex, rigid, and planar structures with potential applications in medicinal chemistry and materials science.

One common approach is the use of the vinyl group in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a fused six-membered ring. The electronic nature of the vinyl group, influenced by the electron-withdrawing pyridine ring and the fluoro substituent, would dictate its reactivity as a dienophile.

Furthermore, intramolecular cyclization reactions can be envisioned. For example, if a nucleophilic group is introduced at the 5-position (via displacement of a suitable leaving group or by functionalization of the bromo-position followed by migration), it could potentially attack the vinyl group to form a five or six-membered fused ring.

While direct examples with this compound are scarce, the synthesis of fused heterocycles from functionalized pyridines is a well-established field. organic-chemistry.org The strategic positioning of the vinyl and bromo groups in the target molecule provides a unique opportunity for sequential or one-pot reactions to build complex heterocyclic frameworks.

Incorporation into Polymer Architectures and Material Precursors

The vinyl group of this compound makes it a valuable monomer for the synthesis of functional polymers. Vinylpyridines are known to undergo polymerization through various mechanisms, including free radical, anionic, and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

The resulting polymers would feature a poly(vinylpyridine) backbone with pendant 6-bromo-3-fluoropyridyl groups. The presence of the bromo and fluoro substituents would impart unique properties to the polymer, such as increased thermal stability, altered solubility, and the potential for post-polymerization modification. The bromine atoms along the polymer chain could serve as reactive sites for further functionalization, allowing for the grafting of other polymer chains or the introduction of specific functional moieties.

These functionalized polymers could find applications in various fields, including:

Coatings and Adhesives: The polar pyridine units can enhance adhesion to various substrates.

Membranes: The rigid and polar nature of the pendant groups could influence gas and liquid transport properties.

Catalyst Supports: The pyridine nitrogen can act as a ligand to coordinate with metal catalysts.

Electronic Materials: The electronic properties of the fluorinated pyridine ring could be exploited in the design of new electronic materials.

Development of Precursors for Advanced Organic Materials

The unique combination of functional groups in this compound makes it an attractive precursor for the development of advanced organic materials with tailored electronic and photophysical properties.

Through cross-coupling reactions, particularly Sonogashira and Suzuki couplings, the pyridine core can be extended into conjugated systems. For example, coupling with di-alkynes or di-boronic acids could lead to the formation of conjugated polymers or oligomers. The incorporation of the electron-deficient 3-fluoropyridine (B146971) unit into a conjugated backbone can significantly influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its optical and electronic properties.

Furthermore, the vinyl group can be chemically modified to introduce other functional groups that are desirable for specific material applications. For instance, oxidation of the vinyl group could yield a carboxylic acid, which can be used for further derivatization or to improve solubility in polar solvents.

The potential applications for materials derived from this compound include:

Organic Light-Emitting Diodes (OLEDs): As host materials or as components of emissive layers.

Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor materials.

Organic Field-Effect Transistors (OFETs): As semiconductor materials.

The versatility of this building block opens up a vast chemical space for the rational design and synthesis of novel organic materials with customized functionalities.

Computational and Theoretical Investigations of 6 Bromo 3 Fluoro 2 Vinylpyridine

Quantum Chemical Calculations for Molecular Understanding

An analysis of the electronic structure of 6-bromo-3-fluoro-2-vinylpyridine would reveal how electrons are distributed across the molecule. This is critical for understanding its chemical behavior. Key areas of investigation would include:

Molecular Orbital Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would identify the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atom in the pyridine (B92270) ring is expected to be a site of negative potential (a nucleophilic center), while the hydrogen atoms and the region around the C-Br bond would likely show positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule. It could quantify the nature of the C-Br, C-F, and C=C bonds, describe the delocalization of π-electrons across the pyridine ring and the vinyl group, and analyze hyperconjugative interactions that contribute to the molecule's stability.

Given that this compound is an intermediate, understanding its reaction pathways is crucial for improving synthesis yields and developing new transformations. Computational methods are invaluable for this purpose.

Transition State Searching: When this molecule undergoes a reaction, such as a Suzuki or Heck coupling at the bromine site, it must pass through a high-energy transition state. Computational algorithms can locate the geometry of these transition states and calculate their energy barriers. A lower energy barrier indicates a faster reaction rate.

Reaction Coordinate Mapping: By calculating the energy profile along a reaction coordinate (a path leading from reactants to products), chemists can visualize the entire energy landscape of a reaction. This can reveal the presence of intermediates, competing pathways, and the rate-determining step of the transformation, providing a roadmap for optimizing reaction conditions.

Computational chemistry can predict various spectroscopic properties, which is a powerful way to validate experimental results and interpret complex spectra.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical spectrum can be generated. This can be compared to experimental data to confirm the structure of the synthesized compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be calculated. Each calculated frequency corresponds to a specific molecular motion (e.g., C-H stretch, C=C bend). The resulting theoretical IR spectrum is instrumental in identifying the functional groups present in the molecule and confirming its identity.

A hypothetical table of predicted vs. experimental data is shown below to illustrate how such data would be presented.

Parameter Computational Prediction (Illustrative) Experimental Value
¹H NMR Shift (Vinyl H)7.15 ppmData Not Available
¹³C NMR Shift (C-Br)118.0 ppmData Not Available
IR Freq. (C=C Stretch)1640 cm⁻¹Data Not Available

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study how molecules move and change shape over time. For this compound, the most significant conformational freedom is the rotation around the single bond connecting the vinyl group to the pyridine ring.

MD simulations could be used to:

Explore the potential energy surface related to this rotation.

Identify the most stable (lowest energy) conformations of the molecule.

Determine the energy barriers between different conformations.

This information is important because the specific conformation of the molecule can influence its reactivity and how it interacts with other molecules, such as catalysts or reactants in a subsequent synthetic step.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to connect a molecule's structural features to its chemical reactivity. For a series of related pyridine intermediates, computational methods could be used to build a quantitative structure-activity relationship (QSAR) model.

By calculating various molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, and electrostatic potential values) for a set of similar molecules and correlating them with experimentally observed reaction rates or yields, a predictive model can be developed. Such a model could then be used to screen new, unsynthesized pyridine derivatives to identify candidates with potentially enhanced reactivity or desired properties, thereby accelerating the discovery of improved synthetic intermediates.

Advanced Analytical Methodologies for Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including complex heterocyclic systems like "6-Bromo-3-fluoro-2-vinylpyridine". wikipedia.orgdtic.mil By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships within the molecule.

Proton (¹H) NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. In the context of vinylpyridines, ¹H NMR spectra reveal characteristic signals for the vinyl group protons and the aromatic protons of the pyridine (B92270) ring. The chemical shift (δ) of these protons is influenced by the electron-withdrawing or -donating nature of the substituents on the pyridine ring.

For a typical 2-vinylpyridine (B74390), the vinyl protons exhibit distinct signals: the proton on the same carbon as the pyridine ring (α-proton) and the two terminal protons (β-protons, cis and trans to the ring). These protons typically appear as a complex set of multiplets due to spin-spin coupling with each other. The protons on the pyridine ring itself will also show characteristic chemical shifts and coupling patterns depending on their position relative to the nitrogen atom and other substituents. For instance, in 2-vinylpyridine, the proton at the 6-position is typically the most downfield due to its proximity to the electronegative nitrogen atom. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In pyridine ring systems, the chemical shifts of the carbon atoms are highly sensitive to the electronic environment. The nitrogen atom in the pyridine ring causes a significant deshielding effect on the adjacent (α) carbon atoms (C2 and C6), resulting in them appearing at a lower field (higher ppm) in the ¹³C NMR spectrum compared to the β (C3 and C5) and γ (C4) carbons. testbook.comchemicalbook.com For instance, in unsubstituted pyridine, the chemical shifts are approximately C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm. testbook.com The introduction of substituents like bromine, fluorine, and a vinyl group on the pyridine ring in "this compound" will further modulate these chemical shifts, allowing for the precise assignment of each carbon atom in the structure.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique for the characterization of organofluorine compounds. wikipedia.orgrsc.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. wikipedia.org A key advantage of ¹⁹F NMR is its large chemical shift range, which provides excellent signal dispersion and reduces the likelihood of peak overlap, even in complex molecules. wikipedia.org The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, making ¹⁹F NMR a valuable tool for probing subtle changes in molecular structure and conformation. nih.gov In "this compound," the fluorine atom at the 3-position will give rise to a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal and its coupling to adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provide crucial information for confirming the position of the fluorine substituent on the pyridine ring. rsc.org

For complex molecules like "this compound," one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques overcome this limitation by spreading the NMR signals across two frequency dimensions, revealing correlations between different nuclei. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. wikipedia.orgnews-medical.net It helps to establish the connectivity of proton networks, such as the protons within the vinyl group and the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation): These are heteronuclear correlation experiments that show correlations between protons and directly attached carbons (or other heteronuclei). numberanalytics.comquizlet.com They are invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com This long-range connectivity information is crucial for piecing together the entire molecular structure, especially for connecting the vinyl group and the substituents to the correct positions on the pyridine ring.

By employing a combination of these 1D and 2D NMR techniques, researchers can unambiguously determine the complete chemical structure of "this compound".

Mass Spectrometry (MS) Techniques for Molecular Information

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide valuable information about its structure through fragmentation analysis.

The first step in mass spectrometry is the ionization of the analyte molecule. The choice of ionization method is critical and depends on the properties of the compound being analyzed.

Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons. emory.edunumberanalytics.com This process typically leads to the formation of a molecular ion (M⁺) and extensive fragmentation of the molecule. numberanalytics.comnd.edu The resulting fragmentation pattern is often highly reproducible and can serve as a "fingerprint" for a specific compound, aiding in its identification. For "this compound," the presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org

Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules. wikipedia.orgnih.gov In ESI, a high voltage is applied to a liquid solution of the analyte, creating a fine spray of charged droplets. nd.edu As the solvent evaporates, ions of the analyte are released into the gas phase. ESI typically produces protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation. wikipedia.orgnih.gov This makes it an excellent method for accurately determining the molecular weight of the parent compound.

The complementary nature of EI and ESI makes them powerful tools for the comprehensive characterization of "this compound." ESI would be used to confirm the molecular weight, while EI would provide structural information through its characteristic fragmentation pattern.

Data Tables

Table 1: Predicted ¹H NMR Chemical Shift Ranges for "this compound"

Proton(s) Predicted Chemical Shift (ppm) Multiplicity
Vinyl H (α to ring)6.5 - 7.5Doublet of doublets
Vinyl H (β to ring, trans)5.5 - 6.5Doublet of doublets
Vinyl H (β to ring, cis)5.0 - 6.0Doublet of doublets
Pyridine H (position 4)7.0 - 8.0Doublet of doublets
Pyridine H (position 5)7.5 - 8.5Doublet of doublets

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for "this compound"

Carbon Predicted Chemical Shift (ppm)
C2 (vinyl-substituted)145 - 155
C3 (fluoro-substituted)150 - 160 (with C-F coupling)
C4120 - 130
C5135 - 145
C6 (bromo-substituted)110 - 120
Vinyl C (α to ring)130 - 140
Vinyl C (β to ring)115 - 125

Table 3: Expected Mass Spectrometry Data for "this compound"

Technique Expected Ion(s) Key Information Provided
ESI-MS[M+H]⁺Accurate molecular weight determination
EI-MSM⁺, [M-Br]⁺, [M-vinyl]⁺, etc.Structural information from fragmentation pattern, isotopic pattern for bromine confirmation

Analysis of Fragmentation Patterns for Structural Confirmation

There is no published mass spectrometry data detailing the fragmentation patterns for this compound.

Application of High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

There are no available high-resolution mass spectrometry (HRMS) studies to confirm the elemental composition of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Specific Infrared (IR) and Raman spectroscopy data for this compound are absent from the scientific literature.

Characteristic Vibrational Modes of Pyridine Ring and Vinyl Group

Without experimental spectra, the characteristic vibrational modes for the pyridine ring and the vinyl group of this compound cannot be assigned.

Application in Reaction Monitoring and Purity Assessment

There are no documented applications of vibrational spectroscopy for monitoring reactions involving or assessing the purity of this compound.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for this compound has been deposited in crystallographic databases.

Principles of Single Crystal X-ray Diffraction

While the principles of single crystal X-ray diffraction are a cornerstone of chemical crystallography for determining the three-dimensional arrangement of atoms in a crystalline solid, no single crystals of this compound have been reported or analyzed in the literature.

Crystallization Techniques for Halogenated Vinylpyridines

Crystallization is a critical purification technique for solid organic compounds, enabling the removal of impurities and the growth of single crystals suitable for X-ray diffraction analysis. For halogenated vinylpyridines like this compound, the choice of solvent system is paramount for successful crystallization. The process generally involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to induce crystallization.

The selection of an appropriate solvent is guided by the principle of "like dissolves like," but often, a single solvent does not provide the optimal solubility characteristics. In such cases, a mixed solvent system is employed. This typically involves a "good" solvent in which the compound is readily soluble and a "bad" or "anti-solvent" in which the compound is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes turbid, indicating the onset of precipitation. The solution is then gently heated until it becomes clear again and subsequently allowed to cool slowly.

In the synthesis of related bromofluorinated pyridine derivatives, such as 2-bromo-3-fluoro-6-picoline, a mixed solvent system of ethyl acetate (B1210297) and petroleum ether has been effectively used for recrystallization. google.com This suggests that a similar solvent combination could be a viable starting point for the purification of this compound. The polarity of the compound, influenced by the bromine, fluorine, and vinyl substituents, will dictate the ideal ratio of the chosen solvents.

A systematic approach to solvent selection often involves testing a range of solvents with varying polarities. Below is a table of common solvents used for the crystallization of organic compounds, which can be screened for the purification of halogenated vinylpyridins.

Solvent SystemPolarity IndexBoiling Point (°C)Comments
Hexane/Ethyl Acetate0.1 / 4.469 / 77A common non-polar/polar mixture, effective for a wide range of compounds.
Dichloromethane/Hexane3.1 / 0.140 / 69Useful for moderately polar compounds.
Acetone/Water5.1 / 10.256 / 100A versatile polar protic/aprotic mixture.
Ethanol (B145695)/Water5.2 / 10.278 / 100A common choice for polar compounds, allowing for fine-tuning of solubility.
Ethyl Acetate/Petroleum Ether4.4 / ~0.177 / 40-60A proven system for related bromofluoropicolines. google.com

Interactive Data Table: Common Crystallization Solvents (This is a conceptual table based on common laboratory practices)

Solvent SystemPolarity Index (Good Solvent)Boiling Point (°C, Good Solvent)Comments
Hexane/Ethyl Acetate4.477A common non-polar/polar mixture, effective for a wide range of compounds.
Dichloromethane/Hexane3.140Useful for moderately polar compounds.
Acetone/Water5.156A versatile polar protic/aprotic mixture.
Ethanol/Water5.278A common choice for polar compounds, allowing for fine-tuning of solubility.
Ethyl Acetate/Petroleum Ether4.477A proven system for related bromofluoropicolines. google.com

Chromatographic Methods for Separation and Purity Analysis

Chromatographic techniques are indispensable for the separation of complex mixtures and the determination of the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized methods in academic research for the analysis of compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For pyridine derivatives, reversed-phase HPLC is a frequently employed mode. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation of this compound would be achieved based on its polarity. The retention time of the compound can be modulated by adjusting the composition of the mobile phase. An acidic buffer, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the pyridine nitrogen is protonated. Detection is commonly performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance.

Below is a table outlining a hypothetical, yet representative, set of HPLC conditions for the analysis of this compound, based on established methods for similar compounds.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Interactive Data Table: Representative HPLC Parameters (This is a conceptual table based on common laboratory practices for pyridine derivatives)

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC, the compound is vaporized and separated on a capillary column, often with a non-polar or moderately polar stationary phase. The retention time in GC is primarily dependent on the compound's boiling point and its interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation.

For this compound, the mass spectrum is expected to show a molecular ion peak (M+). A key characteristic will be the presence of an M+2 peak with nearly equal intensity to the M+ peak, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of 79Br and 81Br). Common fragmentation pathways would involve the loss of the vinyl group, the bromine atom, or other small neutral fragments.

A typical set of GC-MS parameters for the analysis of this compound is presented in the table below.

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min)
MS Ionization Mode Electron Impact (EI) at 70 eV
MS Scan Range 40-400 m/z
Transfer Line Temp 280 °C

Interactive Data Table: Representative GC-MS Parameters (This is a conceptual table based on common laboratory practices for halogenated aromatic compounds)

ParameterCondition
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1 mL/min
Inlet Temperature250 °C
Oven Program50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min)
MS Ionization ModeElectron Impact (EI) at 70 eV
MS Scan Range40-400 m/z
Transfer Line Temp280 °C

The combination of these advanced analytical techniques provides a robust framework for the purification and comprehensive characterization of this compound, ensuring the high quality and structural integrity required for subsequent academic research applications.

Q & A

Q. Key Parameters :

  • Temperature : Excess heat degrades halogenated intermediates.
  • Catalyst Loading : 2–5 mol% Pd minimizes side reactions.
  • Solvent Polarity : Polar aprotic solvents (DMF, THF) improve coupling yields .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions via splitting patterns (e.g., vinyl protons at δ 5.5–6.5 ppm; pyridine ring carbons at 120–150 ppm) .
  • ¹⁹F NMR : Confirms fluorine incorporation (δ -110 to -120 ppm for aromatic F) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 215.98) .
  • X-ray Crystallography : Resolves steric effects of bulky substituents .

Advanced: How can computational modeling predict the reactivity of the vinyl group in cross-coupling reactions?

Q. Methodological Answer :

  • DFT Calculations : Model transition states to assess activation barriers for vinyl group participation. For example, B3LYP/6-31G* level predicts regioselectivity in Pd-mediated couplings .
  • Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites on the pyridine ring. The vinyl group’s HOMO often aligns with Pd catalyst d-orbitals .

Advanced: What strategies optimize regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer :
Regioselectivity is influenced by substituent electronic effects:

Substituent PositionElectronic EffectPreferred Attack Site
3-Fluoro (meta)Strong -I effectPosition 4/6
6-Bromo (para)Moderate -IPosition 2/4

Q. Strategies :

  • Use bulky bases (e.g., LDA) to direct nucleophiles to less hindered positions .
  • Employ directing groups (e.g., boronic esters) in Pd-catalyzed C-H activation .

Advanced: How to address discrepancies in reported biological activity across studies?

Q. Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 5-Bromo-2-fluoro-3-methylpyridine, Similarity Index 0.76) to isolate functional group contributions .
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell lines (HEK293 vs. HeLa) to reduce variability .

Basic: What are the common competing pathways in Suzuki-Miyaura couplings involving this compound?

Q. Methodological Answer :

  • Homocoupling : Oxidative dimerization of boronic acids, mitigated by degassing solvents .
  • Debromination : Caused by excessive Pd catalyst; reduce loading to 1–2 mol% .
  • Vinyl Group Isomerization : Stabilize intermediates with additives like TBAB (tetrabutylammonium bromide) .

Advanced: How does solvent polarity affect reaction kinetics in halogen exchange reactions?

Q. Methodological Answer :

  • Polar Solvents (DMF, DMSO) : Accelerate SNAr by stabilizing transition states (dielectric constant ε ~37–47).
  • Nonpolar Solvents (Toluene) : Favor radical pathways in bromine abstraction (e.g., AIBN-initiated reactions) .
    Data :
SolventεReaction Rate (k, s⁻¹)
DMF375.2 × 10⁻³
THF7.51.8 × 10⁻³

Advanced: What analytical approaches resolve contradictions in reported spectroscopic data?

Q. Methodological Answer :

  • 2D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., distinguishes vinyl protons from aromatic H) .
  • Isotopic Labeling : Use ¹³C-enriched precursors to track substituent effects on chemical shifts .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.